Leonurine

概要

説明

Leonurine: SCM-198 in research) is a pseudoalkaloid found in various plants of the Lamiaceae family. It has been isolated from species such as Leonotis leonurus , Leonurus nepetifolia , Leonurus japonicus , and Leonurus cardiaca Traditionally, motherwort has been used in herbal medicine, particularly for gynecological purposes .

準備方法

a. Natural Sources: Leonurine can be extracted from different species of motherwort, including Leonurus sibiricus , Leonurus heterophyllus , and Leonurus artemisia . These plants contain this compound in their leaves or entire aerial parts.

b. Chemical Synthesis: While natural sources provide limited quantities, chemical synthesis offers an alternative route to obtain this compound. One common synthetic method involves the following steps:

- Starting with benzoic acid , protect the active carbon with ethyl chloroformate .

- Under Lewis acid catalysis, open the tetrahydrofuran ring.

- Hydrolyze the resulting ester to obtain 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid .

- React this compound with methyl isothiocyanate to yield this compound .

化学反応の分析

レオヌリンは、以下を含むいくつかの反応を起こします。

酸化: 適切な条件下で酸化することができます。

還元: 還元反応は、その構造を変更する可能性があります。

置換: レオヌリンは置換反応に関与することができます。一般的な試薬と条件は、特定の反応によって異なります。これらの反応から形成される主要な生成物は必ずしも十分に文書化されていませんが、さらなる研究は貴重な洞察を明らかにする可能性があります。

4. 科学的研究への応用

a. 薬効:子宮への影響: レオヌリンは、様々な動物モデルにおける子宮に興奮効果を示します。子宮収縮を促進し、婦人科で関連する可能性があります。

心臓血管系への影響: 低用量では、レオヌリンはカエルの心臓収縮を促進しますが、高用量では阻害につながります。また、血管にも影響を与え、血管収縮を引き起こします。

呼吸器刺激: レオヌリンは麻酔された猫の呼吸数を増加させます。

その他の影響: 腸の緊張、尿量に影響を与え、矢毒のような効果を示します.

b. 作用機序: レオヌリンがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。特定の分子標的やシグナル伝達経路との相互作用が関与している可能性があります。

科学的研究の応用

Pharmacological Properties

Leonurine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and signaling pathways, which is crucial in treating chronic inflammatory diseases .

- Antioxidant Activity : The compound combats oxidative stress, a key factor in various diseases, by scavenging free radicals and enhancing antioxidant defenses .

- Neuroprotective Effects : Research indicates that this compound protects against neuronal damage in conditions like ischemic stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cardiovascular Benefits : this compound demonstrates cardioprotective effects by improving microcirculation and reducing myocardial ischemia .

Applications in Cardiovascular Diseases

This compound's potential in cardiovascular therapy is significant. It has been studied for:

- Myocardial Ischemia : this compound has shown promise in reducing infarct size and improving recovery post-myocardial infarction through mechanisms involving antioxidant activity and anti-apoptotic effects .

- Atherosclerosis : Studies suggest that it may help prevent atherosclerosis by modulating lipid profiles and reducing oxidative stress .

Table 1: Summary of this compound's Cardiovascular Applications

| Condition | Mechanism of Action | Study Reference |

|---|---|---|

| Myocardial Ischemia | Antioxidant, anti-apoptotic | |

| Atherosclerosis | Modulation of lipid profiles | |

| Hypertension | Vasodilation, anti-inflammatory |

Neuroprotective Applications

This compound's neuroprotective properties have been highlighted in various studies:

- Ischemic Stroke : It has been shown to inhibit reactive oxygen species production and restore mitochondrial function, which is critical during ischemic events .

- Neurodegenerative Disorders : Its ability to enhance neurotransmitter levels (serotonin, dopamine) suggests potential antidepressant effects alongside neuroprotection .

Table 2: Neuroprotective Effects of this compound

Anti-Cancer Properties

Emerging evidence supports this compound's role as an anti-cancer agent:

- Mechanisms of Action : It inhibits cancer cell proliferation and induces apoptosis through various signaling pathways, including the NF-κB pathway, which is crucial for tumor growth and survival .

- Types of Cancer Studied : Research has focused on lung cancer, breast cancer, and leukemia, demonstrating its broad-spectrum anticancer activity .

Table 3: this compound's Anti-Cancer Mechanisms

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Lung Cancer | NF-κB signaling pathway inhibition | |

| Breast Cancer | Induction of apoptosis | |

| Leukemia | Modulation of cellular oxidative stress |

Future Directions and Clinical Trials

Despite the promising findings regarding this compound’s therapeutic potential, several challenges remain:

- Bioavailability : this compound suffers from low bioavailability and poor solubility, necessitating structural modifications to enhance its pharmacokinetic properties .

- Clinical Trials : Ongoing clinical trials aim to validate its efficacy and safety across various conditions. These studies are crucial for transitioning from laboratory research to clinical application.

類似化合物との比較

レオヌリンの独自性は、子宮への影響、心臓血管系への作用、呼吸器刺激を組み合わせたものです。他のアルカロイドはいくつかの特性を共有していますが、レオヌリンの多面的影響はそれを際立たせています。

結論

レオヌリンは研究者を魅了し続け、その多様な効果はさらなる調査が必要です。その応用を探求するにつれて、この素晴らしい化合物の隠された可能性が明らかになってきます。

生物活性

Leonurine, an alkaloid derived from the Leonurus genus, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on recent studies, including case studies and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological activities:

- Regulation of Signaling Pathways : this compound has been shown to suppress the JAK2/STAT3 signaling pathway by upregulating SOCS5 expression. This mechanism is particularly significant in the context of chronic myeloid leukemia (CML), where this compound treatment reduced cell proliferation and induced apoptosis in CML cells by downregulating miR-18a-5p, which represses SOCS5 .

- Lipid Metabolism Modulation : In studies involving non-alcoholic fatty liver disease (NAFLD), this compound was found to alter hepatic lipid profiles and improve serum biochemical parameters in mice. It regulated the ADRA1a/AMPK/SCD1 axis, indicating its role in lipid metabolism .

- Neuroprotective Effects : this compound has demonstrated protective effects against acute myocardial ischemia and stroke. In animal models, it reduced infarct size and improved neurological outcomes through modulation of metabolic pathways and inflammatory responses .

2.1 Anti-Leukemia Activity

A study confirmed that this compound effectively suppressed the biological activity of CML cells both in vitro and in vivo. The treatment led to a significant decrease in cell viability and migration while promoting apoptosis. The results indicated that SOCS5 plays a crucial role in mediating the anti-leukemia effects of this compound .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 40 (0.6 mM) |

| Migration Rate | High | Low |

| Apoptosis Rate (%) | 10 | 60 |

2.2 Effects on NAFLD

In a NAFLD mouse model, this compound treatment resulted in significant weight loss and improved liver histopathology. The compound modulated hepatic RNA expression profiles associated with lipid metabolism, demonstrating its potential as a therapeutic agent for metabolic disorders .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Body Weight (g) | 30 | 25 |

| Serum ALT Levels (U/L) | 80 | 40 |

| Hepatic Lipid Accumulation (Histology Score) | High | Low |

2.3 Cardiovascular Protection

This compound's cardioprotective effects were evaluated in a study focused on acute myocardial ischemia. The results showed a significant reduction in myocardial infarction size and improved cardiac function post-treatment .

3.1 Clinical Application for Hyperlipidemia

A clinical phase III trial is currently assessing the efficacy of this compound in treating hyperlipidemia, one of the major risk factors for coronary heart disease (CHD). Preliminary findings indicate that this compound influences glycerophospholipid metabolism and may provide cardiovascular benefits .

3.2 Neurodegenerative Diseases

Research has highlighted this compound's potential as a neuroprotective agent against neurodegeneration by inhibiting autophagy pathways that lead to neuronal damage. This suggests its application in treating conditions like Alzheimer's disease .

特性

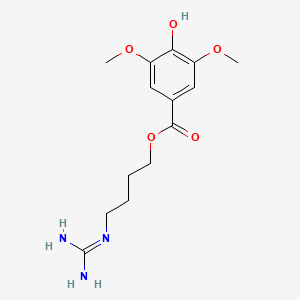

IUPAC Name |

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179434 | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-74-3 | |

| Record name | Leonurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leonurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24697-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEONURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。